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Compound of Interest

Compound Name: 2,4,5,6-Tetrachloropyrimidine

Cat. No.: B156064

An In-depth Technical Guide to 2,4,5,6-Tetrachloropyrimidine (CAS: 1780-40-1) for Advanced
Chemical Synthesis

Authored by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals engaged in the use of 2,4,5,6-tetrachloropyrimidine. As a highly
functionalized heterocyclic compound, it is a cornerstone intermediate for creating diverse
molecular architectures, particularly in the pharmaceutical and agrochemical sectors. This
document moves beyond a simple recitation of properties to provide actionable insights into its
synthesis, reactivity, and practical application, grounded in established scientific principles and
experimental evidence.

Core Compound Identity and Physicochemical
Profile

2,4,5,6-Tetrachloropyrimidine, also known as perchloropyrimidine, is a fully chlorinated
derivative of the pyrimidine heterocycle.[1] Its structure is characterized by four chlorine atoms
attached to the carbon atoms of the pyrimidine ring, rendering the molecule highly electrophilic
and a versatile precursor for a multitude of derivatives.

Visualizing the Core Structure

Caption: Chemical structure of 2,4,5,6-tetrachloropyrimidine.
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Key Physicochemical Properties

The physical and chemical properties of 2,4,5,6-tetrachloropyrimidine are summarized below.
These values are critical for designing experimental conditions, including solvent selection,
reaction temperature, and purification methods.

Property Value Source(s)
CAS Number 1780-40-1 [1][2][3]
Molecular Formula CaClaN2 [1112][3]
Molecular Weight 217.86 g/mol [21[3114]

White to light yellow/orange
Appearance [2][5]
powder or crystal

Melting Point 65-70°C [2][6]

. : 108 - 112 °C at 12 mmHg; 117
Boiling Point [2][71[8]
- 118 °C at 15 torr

Purity > 98% (GC) [2][5]

Perchloropyrimidine,
Synonyms . [11E31[7]
Tetrachloropyrimidine

Synthesis of 2,4,5,6-Tetrachloropyrimidine

The industrial-scale synthesis of 2,4,5,6-tetrachloropyrimidine typically involves the
exhaustive chlorination of a pyrimidine precursor. A common and established method is the
reaction of 5-chlorobarbituric acid with phosphorus oxychloride (POCIs) in the presence of a
tertiary amine catalyst like dimethylaniline or diethylaniline.[8] This process transforms the
hydroxyl groups of the barbituric acid derivative into chlorides.

Another patented method describes the reaction of chlorine gas with specific N-substituted 3-
aminopropionitrile derivatives, often under UV irradiation, which proceeds to form the fully
chlorinated pyrimidine ring.[8] The reaction can be controlled by temperature and duration to
selectively produce either trichlorinated or the desired tetrachlorinated product.[8]
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General Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 2,4,5,6-
tetrachloropyrimidine from a barbituric acid precursor, a common industrial approach.[8][9]

Barbituric Acid Derivative
(e.g., 5-Chlorobarbituric Acid)
Chlorinating Agent (POCls)
+ Catalyst (e.g., Dimethylaniline)

Aqueous Work-up
or Distillation

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of 2,4,5,6-tetrachloropyrimidine.

Chemical Reactivity and Strategic Derivatization

The synthetic utility of 2,4,5,6-tetrachloropyrimidine stems from the differential reactivity of its
four chlorine atoms, which allows for sequential and site-selective functionalization. The
electron-withdrawing nature of the two ring nitrogens activates the chlorine atoms towards
nucleophilic substitution.

Nucleophilic Aromatic Substitution (S_NAr)

Nucleophilic substitution is a primary transformation for this scaffold. The C4 and C6 positions
are generally the most reactive towards nucleophiles, followed by the C2 position. The C5
chlorine is the least reactive. This reactivity hierarchy is crucial for designing multi-step
syntheses.

o Site-Selectivity: Studies have shown that reactions with nucleophiles like aryl sulfonamides
or hydroxybenzaldehydes preferentially occur at the C4 position, yielding mono-substituted
products.[10] The choice of nucleophile and reaction conditions can influence whether
substitution proceeds to the C2 or C6 positions.

o Common Nucleophiles: A wide range of nucleophiles can be employed, including amines,
alkoxides, thiolates, and sulfonamides, to introduce diverse functional groups.[10]
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Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provide
a powerful method for forming carbon-carbon bonds.[11] This enables the introduction of aryl,

heteroaryl, or vinyl groups onto the pyrimidine core.

e Programmable Synthesis: By carefully controlling the stoichiometry of the boronic acid and
the reaction conditions (catalyst loading, temperature), it is possible to achieve selective
mono-, di-, tri-, or even tetra-arylation with excellent site-selectivity.[11]

o Catalyst System: The choice of palladium catalyst, ligand, and base is critical for activating
the C-Cl bonds, which are less reactive than their C-Br or C-I counterparts.[12] Electron-rich
and sterically hindered phosphine ligands are often effective.[12]

Reactivity Map

This diagram illustrates the key reactive sites on the 2,4,5,6-tetrachloropyrimidine core and
the types of transformations they undergo.
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Caption: Reactivity map for 2,4,5,6-tetrachloropyrimidine functionalization.

Applications in Research and Development

The ability to selectively introduce multiple, distinct functional groups makes 2,4,5,6-
tetrachloropyrimidine a valuable building block in several high-value research areas.

o Pharmaceutical Research: The pyrimidine scaffold is a well-known pharmacophore present
in numerous approved drugs.[13][14] 2,4,5,6-Tetrachloropyrimidine is a key intermediate
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for creating libraries of substituted pyrimidines for screening against various biological
targets, including kinases and receptors. It is used in the development of novel antiviral and
anticancer agents.[2]

e Agrochemicals: It serves as a precursor in the synthesis of advanced herbicides and
fungicides.[2] The structural modifications enabled by this intermediate allow for the fine-
tuning of biological activity and selectivity, contributing to the development of more effective
and environmentally benign crop protection agents.[2]

e Biochemical Studies: Its derivatives are utilized in biochemical assays to study enzyme
inhibition and receptor binding, aiding fundamental research in molecular biology.[2]

Safety, Handling, and Hazard Profile

2,4,5,6-Tetrachloropyrimidine is a hazardous substance that requires strict adherence to
safety protocols. It is classified as acutely toxic, a skin and eye irritant, and may cause
respiratory irritation.[1][3]

SHS H | Classificati

Hazard Statement Description Source
H302 Harmful if swallowed [1]
H315 Causes skin irritation [11[3]
H319 Causes serious eye irritation [3]
H335 May cause respiratory irritation  [3]

Toxic to aquatic life with long
H411 , [1]
lasting effects

Handling and Storage Protocol

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, safety goggles or a face shield, and a lab coat.[7][15] Work should be
conducted in a well-ventilated fume hood to avoid inhalation of dust or fumes.[1][7]
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» Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][7]
Recommended storage temperature is between 2 and 8 °C.[2] Keep away from incompatible
materials such as strong oxidizing agents and strong bases.[7]

o Spill Response: In case of a spill, evacuate the area. For minor spills, use dry clean-up
procedures to avoid generating dust and place the material in a labeled container for
disposal.[1] For major spills, alert the appropriate emergency response team.[1]

o First Aid:
o Eyes: Immediately flush with plenty of water for at least 15 minutes.[7]
o Skin: Wash off immediately with soap and plenty of water.[7]
o Inhalation: Move the person to fresh air.[7]

o Ingestion: Rinse mouth with water. Do not induce vomiting.[15] In all cases of exposure,
seek immediate medical attention.[7]

Exemplary Experimental Protocol: Site-Selective
Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the mono-arylation of 2,4,5,6-
tetrachloropyrimidine at the C6 position, adapted from methodologies described in the
literature.[11] This serves as a self-validating system that can be adapted for various
arylboronic acids.

Objective: To synthesize 6-aryl-2,4,5-trichloropyrimidine.
Materials:

e 2,45,6-Tetrachloropyrimidine (1.0 eq)
e Arylboronic acid (1.0 eq)

e [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Cl2) or similar Pd
catalyst (1-3 mol%)
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o Potassium Carbonate (K2COs), 2M aqueous solution
¢ Dioxane (anhydrous)

o Ethyl acetate (for extraction)

o Heptane (for chromatography)

e Saturated brine solution

e Anhydrous Sodium Sulfate (Na2S0a4)

Procedure:

o Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and a
reflux condenser, add 2,4,5,6-tetrachloropyrimidine and the arylboronic acid.

» Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)
three times.

» Reagent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add
anhydrous dioxane via syringe, followed by the 2M aqueous solution of K2COs.

e Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously for 2-5 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room
temperature. Dilute with water and extract three times with ethyl acetate.

 Purification: Combine the organic layers, wash with brine, and dry over anhydrous NazSOa.
Filter the mixture and concentrate the solvent under reduced pressure.

e Isolation: Purify the crude product by flash column chromatography on silica gel using an
appropriate eluent system (e.g., ethyl acetate/heptane gradient) to isolate the desired 6-aryl-
2,4,5-trichloropyrimidine.[11]

o Characterization: Confirm the structure and purity of the final product using analytical
techniques such as *H NMR, 3C NMR, and mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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